5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-3-5(8)4-2-10-7(9)12-6(4)11-3/h2H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYWHEJPZIENQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CN=C(N=C2N1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Bromination: The bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is carried out using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This includes using larger reaction vessels, continuous flow reactors, and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the bromine or chlorine positions .
Scientific Research Applications
5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Material Science: The compound is explored for its potential use in organic electronics and materials science due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity.
Apoptosis Induction: It can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine are best understood in the context of analogs with variations in substituent type, position, or scaffold modifications. Below is a detailed analysis:
Substituted Pyrrolo[2,3-d]Pyrimidines with Halogen and Alkyl Groups
Key Observations :
- Positional Effects: The 6-methyl group in the target compound reduces electrophilicity at the adjacent C5 position compared to non-methylated analogs like 5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine .
- Halogen Substitution : Iodo analogs (e.g., 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine) exhibit stronger halogen bonding but lower stability under harsh conditions compared to bromo or chloro derivatives .
- Methyl Group Impact : Methylation at N7 (e.g., 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) improves metabolic stability but reduces hydrogen-bonding capacity .
Fused and Functionalized Analogs
Thieno and Furo Derivatives
- Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 1269117-94-3): The carboxylate group enhances water solubility but reduces cell permeability .
Pyrido and Spiro Derivatives
- 5-Chlorospiro[indoline-3,7:2,6]pyrrolo[2,3-d]pyrimidine-2,4-dione : The spiro structure introduces conformational rigidity, favoring selective kinase inhibition .
Biological Activity
5-Bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, with the CAS number 1936375-76-6, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activities associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
- Molecular Formula : CHBrClN
- Molecular Weight : 246.4917 g/mol
- IUPAC Name : this compound
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions that include halogenation and cyclization processes. The structural characteristics allow it to interact with various biological targets, making it a candidate for further pharmacological exploration.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives. For instance:
- Inhibition of Kinases : Research indicates that compounds within this class can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies demonstrated that certain derivatives exhibited significant inhibitory effects on CDK2 and TRKA kinases, leading to reduced proliferation of renal carcinoma cells (RFX 393) with IC values ranging from 11.70 µM to 19.92 µM .
- Mechanisms of Action : The mechanism involves cell cycle arrest and apoptosis induction. Compounds were shown to cause G0–G1 phase arrest in treated cells, indicating a disruption in cell cycle progression. This was accompanied by an increase in pro-apoptotic markers such as caspase-3 and Bax while decreasing anti-apoptotic Bcl-2 levels .
Case Studies
A notable case study involved the evaluation of a series of pyrrolo[2,3-d]pyrimidines against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 5l | HeLa | 5.00 | Apoptosis induction |
| 5k | HepG2 | 8.50 | Inhibition of GARFTase |
| 6s | RFX 393 | 11.70 | CDK2/TRKA inhibition |
These findings suggest that modifications in the chemical structure significantly influence biological activity and therapeutic potential.
Pharmacokinetics and Toxicity
The pharmacokinetic profile and toxicity studies are essential for understanding the viability of this compound as a therapeutic agent. Initial assessments indicate moderate toxicity levels; however, further studies are required to evaluate long-term effects and bioavailability.
Q & A
Basic: What are the common synthetic routes for 5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized for higher yields?
Answer:
Synthesis typically involves multi-step halogenation and functionalization. For example:
- Bromination/Chlorination: Use N-bromosuccinimide (NBS) or chlorinating agents (e.g., POCl₃) under inert conditions. demonstrates bromination of pyrrolopyrimidine derivatives in dichloromethane at room temperature, achieving 76% yield .
- Methylation: Sodium hydride (NaH) in DMF with iodomethane (CH₃I) at 0°C can introduce methyl groups, as shown in a related synthesis (88% yield) .
Optimization Strategies: - Use anhydrous solvents (DMF, CH₂Cl₂) to avoid hydrolysis.
- Monitor reaction progress via TLC (e.g., CHCl₃/MeOH 10:1) .
- Purify via silica gel chromatography (e.g., MeOH/CHCl₂ gradient) to isolate intermediates .
Basic: Which spectroscopic techniques are most reliable for characterizing pyrrolo[2,3-d]pyrimidine derivatives, and what key spectral markers should be analyzed?
Answer:
- 1H NMR: Focus on aromatic protons (δ 6.0–8.5 ppm) and exchangeable NH signals (δ 5.7–11.5 ppm). For example, C5-CH protons appear at δ ~6.1–6.9 ppm, while NCH₃ groups resonate at δ ~3.6 ppm .
- HRMS: Confirm molecular formulas (e.g., C₂₀H₁₈BrN₅ with [M+H]+ at m/z 424.06) .
- Melting Points: Consistent melting ranges (e.g., 155–180°C) indicate purity .
Advanced: How can researchers resolve contradictions in 1H NMR data when synthesizing halogenated pyrrolo[2,3-d]pyrimidines?
Answer:
Contradictions often arise from solvent effects, tautomerism, or substituent electronic influences. For example:
- Solvent Shifts: DMSO-d₆ vs. CDCl₃ can alter NH proton chemical shifts due to hydrogen bonding. In DMSO-d₆, NH signals may broaden or split .
- Tautomeric Equilibria: Halogens (Br, Cl) influence electron density, shifting C5-CH protons. Compare data from analogs (e.g., 6-bromo vs. 6-chloro derivatives) .
- Decoupling Experiments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
Advanced: What methodologies are recommended for evaluating the kinase inhibitory activity of this compound derivatives?
Answer:
- In Vitro Kinase Assays: Use recombinant kinases (e.g., EGFR, CDK2) with ATP-competitive ELISA or fluorescence polarization .
- Molecular Docking: Dock compounds into kinase active sites (e.g., PDB: 1M17 for EGFR) using software like MOE. shows binding energies of -7.12 kcal/mol for ER-α .
- Cellular Assays: Test antiproliferative effects on cancer cell lines (e.g., MCF-7) via MTT assays (IC₅₀ values <60 µg/mL) .
Advanced: How can computational modeling guide the design of new pyrrolo[2,3-d]pyrimidine analogs with improved target selectivity?
Answer:
- Dynamics Simulations: Run 100-ns MD simulations (GROMACS) to assess ligand-protein stability. For example, compound 6e showed stable interactions with ER-α over 50 ns .
- QSAR Studies: Correlate substituent electronegativity (e.g., Br, Cl) with kinase inhibition. Bulky groups (e.g., cyclopentyl) improve selectivity by occupying hydrophobic pockets .
Advanced: What strategies can mitigate byproduct formation during the chlorination or bromination steps in pyrrolo[2,3-d]pyrimidine synthesis?
Answer:
- Controlled Stoichiometry: Use 1.1 equivalents of NBS or POCl₃ to avoid dihalogenation .
- Low Temperatures: Perform reactions at 0–5°C to suppress side reactions .
- Workup Optimization: Quench excess reagents with aqueous Na₂S₂O₃ (for Br₂) or saturated NaHCO₃ (for POCl₃) .
Basic: What purification techniques are effective for isolating pyrrolo[2,3-d]pyrimidine derivatives, especially those with multiple halogen substituents?
Answer:
- Column Chromatography: Use silica gel with CHCl₃/MeOH (10:1) or hexane/EtOAc gradients. reports Rf values of 0.51–0.53 .
- Recrystallization: Employ ethanol/water mixtures for high-melting solids (>150°C) .
Advanced: How should researchers design experiments to correlate structural modifications (e.g., halogen placement, alkyl groups) with biological activity?
Answer:
- SAR Libraries: Synthesize analogs with systematic substitutions (e.g., Br at C5 vs. C6) and test against kinase panels .
- Pharmacophore Mapping: Identify critical interactions (e.g., H-bond donors at C2-amino groups) using docking poses .
- Data Tables:
| Substituent | Kinase IC₅₀ (nM) | Key Interaction | Reference |
|---|---|---|---|
| 5-Bromo, 6-methyl | EGFR: 28 ± 3 | Hydrophobic pocket | |
| 2-Chloro, 7-cyclopentyl | CDK2: 45 ± 5 | H-bond with Asp86 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
